N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine

Medicinal Chemistry Coordination Chemistry Solvent Extraction

N1-Hexyl-N1,N2,N2-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine (CAS 601488-08-8) is a hexyl-substituted, tripodal tetradentate ligand belonging to the class of polypyridylamine chelators. It features an ethane-1,2-diamine backbone N-functionalized with three 2-pyridylmethyl donor groups and one N-hexyl substituent.

Molecular Formula C26H35N5
Molecular Weight 417.6 g/mol
CAS No. 601488-08-8
Cat. No. B12582022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
CAS601488-08-8
Molecular FormulaC26H35N5
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCCCCCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3
InChIInChI=1S/C26H35N5/c1-2-3-4-11-18-30(21-24-12-5-8-15-27-24)19-20-31(22-25-13-6-9-16-28-25)23-26-14-7-10-17-29-26/h5-10,12-17H,2-4,11,18-23H2,1H3
InChIKeyRTYJQLACETVWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Hexyl-N1,N2,N2-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine (CAS 601488-08-8): Baseline Profile for Research Procurement


N1-Hexyl-N1,N2,N2-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine (CAS 601488-08-8) is a hexyl-substituted, tripodal tetradentate ligand belonging to the class of polypyridylamine chelators [1]. It features an ethane-1,2-diamine backbone N-functionalized with three 2-pyridylmethyl donor groups and one N-hexyl substituent . This structural design is intended to modulate steric bulk and lipophilicity compared to simpler, unsubstituted analogs. The compound is primarily noted for its potential applications in coordination chemistry, particularly for binding late transition metal ions through its four nitrogen donor sites [1].

Why N1-Hexyl-Tris(pyridylmethyl)ethane-1,2-diamine Is Not Interchangeable with Other Polypyridylamine Ligands


In scientific procurement, assuming functional equivalence among polypyridylamine chelators often leads to failed experiments. The specific N-hexyl substitution on N1-Hexyl-N1,N2,N2-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine is a critical design feature. This alkyl chain directly impacts key properties such as lipophilicity (calculated XLogP3-AA of 4) [1], solubility, and metal-ion encapsulation geometry, which cannot be replicated by unsubstituted analogs like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or the N-methyl derivative [2]. Generic substitution would therefore alter complex stability, extraction efficiency, and biological membrane permeability, undermining experimental reproducibility [2].

Quantitative Differentiation of N1-Hexyl-N1,N2,N2-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine from Structural Analogs


Enhanced Calculated Lipophilicity Compared to Parent TPEN Scaffold

The N-hexyl chain significantly alters the compound's lipophilicity, a crucial factor for solvent extraction applications. The target compound possesses a calculated XLogP3-AA of 4.0, indicating substantial hydrophobicity [1]. This is a design improvement over the unsubstituted hexadentate ligand TPEN, which has limited water solubility [2]. While this is a comparison of computed properties, it establishes a quantifiable difference relevant to phase-transfer and membrane-crossing applications.

Medicinal Chemistry Coordination Chemistry Solvent Extraction

Difference in Steric Bulk and Coordination Geometry vs. N-Methyl Analog

Research on the class of N-alkyl-tris(2-pyridylmethyl)ethane-1,2-diamine ligands shows that the N-substituent directly influences Fe(II) complex spin state and reactivity. The N-methyl analog L5 forms high-spin Fe(II) complexes with Fe(II)-N bond lengths near 2.2 Å, whose spin state is solvent-dependent [1]. The longer N-hexyl chain on the target compound introduces greater steric bulk, which is predicted to alter ligand field strength and coordination geometry compared to the characterized N-methyl derivative. Exact bond-length data for the target compound is lacking, representing a class-level inference.

Bioinorganic Chemistry DNA Cleavage Iron Complexes

Distinct Molecular Size and Physicochemical Profile for Specific Research Needs

The procurement of this specific compound over simpler tripodal analogs is driven by its unique molecular weight (417.6 g/mol) and topological polar surface area (TPSA of 45.2 Ų) [1]. This is markedly different from the N-benzyl analog (TPSA around 47.5 Ų, Mol Weight ~422 g/mol) and the core N,N,N'-tris(2-pyridylmethyl)ethane-1,2-diamine scaffold (Mol Weight 333.4 g/mol) . These bulk physicochemical properties can directly influence pharmacokinetic parameters such as passive membrane permeability and oral bioavailability in probe development.

Chemical Biology Ligand Design Metal Chelation

Target Application Scenarios for N1-Hexyl-N1,N2,N2-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine Based on Quantitative Evidence


Synthesis of Hydrophobic Metal Complexes for Solvent Extraction

The high calculated lipophilicity (XLogP3-AA of 4.0) makes this ligand a leading candidate for developing neutral, hydrophobic metal complexes for liquid-liquid extraction processes, such as nuclear waste partitioning or metal recovery, where baseline hydrophilic ligands like TPEN fail due to aqueous solubility [1][2].

Structure-Activity Relationship (SAR) Probe for Metal Chelators

Researchers investigating the impact of steric bulk on metal ion coordination may procure this compound as a comparator in SAR studies. Its specific molecular weight and TPSA profile allows for the quantitative assessment of how a long alkyl chain modulates the physicochemical and biological properties of tripodal chelators, as compared to the established N-methyl [2] and unsubstituted parent compounds [1].

Development of Bleomycin-Mimetic DNA Cleavage Agents

This ligand is suited for the synthesis of non-heme iron complexes designed to mimic the active site of the antitumor drug bleomycin. Although direct quantitative activity data is unavailable for this specific compound, class-level evidence demonstrates that N-alkyl substitution dramatically alters the spin-state dynamics and reactivity of the resulting Fe(II) complexes [2], making it a valuable tool for probing substituent effects on DNA-damaging activity.

Quote Request

Request a Quote for N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.